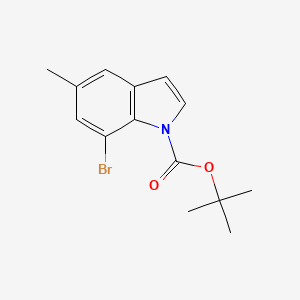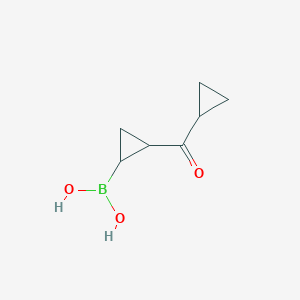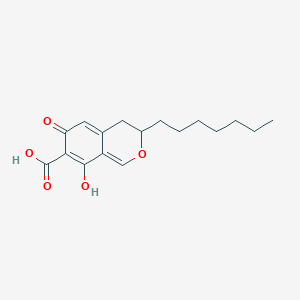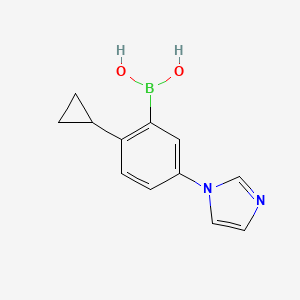
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline ring.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Reduction: Catalytic hydrogenation using palladium on carbon can be employed for the reduction of the imidazole ring.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Saturated imidazoline derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology: The imidazole moiety is known for its biological activity, and derivatives of this compound may exhibit antimicrobial or antifungal properties.
Medicine: Boronic acids are known to inhibit proteasomes, and this compound could be explored for its potential as a proteasome inhibitor in cancer therapy.
Industry: It can be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid largely depends on its application. In medicinal chemistry, for example, the boronic acid group can form reversible covalent bonds with serine residues in the active sites of proteasomes, leading to inhibition of proteasome activity. This can result in the accumulation of proteins within cells, ultimately inducing apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the cyclopropyl and imidazole substituents.
(2-Phenyl-5-(1H-imidazol-1-yl)phenyl)boronic acid: Similar structure but without the cyclopropyl group.
(2-Cyclopropylphenyl)boronic acid: Lacks the imidazole moiety.
Uniqueness
(2-Cyclopropyl-5-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both the cyclopropyl group and the imidazole moiety, which can impart distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H13BN2O2 |
|---|---|
Peso molecular |
228.06 g/mol |
Nombre IUPAC |
(2-cyclopropyl-5-imidazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c16-13(17)12-7-10(15-6-5-14-8-15)3-4-11(12)9-1-2-9/h3-9,16-17H,1-2H2 |
Clave InChI |
NNBHYYUYSWDENL-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)N2C=CN=C2)C3CC3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
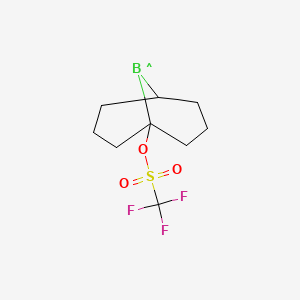
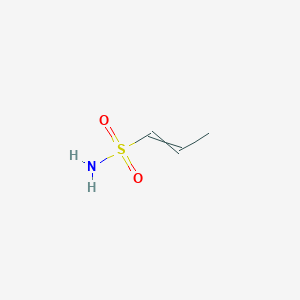
![2-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14077139.png)



